molecular formula C22H23ClN2O3S B283323 4-[2-[(5-Chloro-2-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide

4-[2-[(5-Chloro-2-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide

Cat. No. B283323
M. Wt: 430.9 g/mol
InChI Key: JOFPPGQIKAPUQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-[(5-Chloro-2-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has shown promising results in preclinical studies for the treatment of various types of cancer.

Scientific Research Applications

Mobility in Soil

  • A study compared the mobility of two sulfonylurea herbicides in soil, including chlorsulfuron, a compound structurally similar to the target compound. This research indicated differences in mobility related to water solubility and soil characteristics (Beckie & McKercher, 1990).

Antitumor Evaluation

  • Novel benzenesulfonamide derivatives have been synthesized and evaluated for their antitumor activity. These compounds showed significant cytotoxic activity against various cancer cell lines, indicating potential applications in cancer treatment (Tomorowicz et al., 2020).

Apoptosis-Inducing Activity

  • Research on benzenesulfonamide derivatives revealed their ability to induce apoptosis in cancer cells. These compounds showed promise in inhibiting cell proliferation and inducing apoptotic changes in various cell lines (Żołnowska et al., 2016).

Anti-HIV and Antifungal Activity

  • A series of benzenesulfonamides were synthesized and tested for their anti-HIV and antifungal activities, demonstrating the potential of such compounds in treating infectious diseases (Zareef et al., 2007).

Antimicrobial Evaluation

  • Another study synthesized and evaluated a series of benzenesulfonamide derivatives for their antimicrobial activity. This research suggests the potential of such compounds in combating microbial infections (Kumar et al., 2014).

Carbonic Anhydrase Inhibition

  • Benzenesulfonamides synthesized via microwave irradiation were found to inhibit carbonic anhydrase, an enzyme involved in various physiological processes. This highlights potential therapeutic applications in conditions where enzyme modulation is beneficial (Gul et al., 2016).

Cognitive Enhancing Properties

  • Some benzenesulfonamide derivatives, particularly serotonin 6 (5-HT6) receptor antagonists, have shown the potential to enhance cognition in animal models. This suggests applications in treating cognitive disorders (Lindner et al., 2003).

properties

Molecular Formula

C22H23ClN2O3S

Molecular Weight

430.9 g/mol

IUPAC Name

4-[2-[(5-chloro-2-phenylmethoxyphenyl)methylamino]ethyl]benzenesulfonamide

InChI

InChI=1S/C22H23ClN2O3S/c23-20-8-11-22(28-16-18-4-2-1-3-5-18)19(14-20)15-25-13-12-17-6-9-21(10-7-17)29(24,26)27/h1-11,14,25H,12-13,15-16H2,(H2,24,26,27)

InChI Key

JOFPPGQIKAPUQO-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CNCCC3=CC=C(C=C3)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Cl)CNCCC3=CC=C(C=C3)S(=O)(=O)N

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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